molecular formula C23H24FNO7 B13991182 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid

Cat. No.: B13991182
M. Wt: 445.4 g/mol
InChI Key: AEIUZSKXSWGSRU-UHFFFAOYSA-N
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Description

“3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid” is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid” typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-fluorobenzaldehyde, and piperidine. The synthesis could involve:

    Step 1: Formation of the benzodioxole intermediate through a condensation reaction.

    Step 2: Introduction of the fluorophenyl group via a nucleophilic substitution reaction.

    Step 3: Coupling of the piperidine ring through a reductive amination reaction.

    Step 4: Final esterification or amidation to introduce the but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the piperidine ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine: Lacks the fluorine atom, which might affect its biological activity.

    4-(4-fluorophenyl)piperidine: Lacks the benzodioxole moiety, potentially altering its chemical reactivity.

    3-(1,3-benzodioxol-5-yloxymethyl)piperidine: Lacks the fluorophenyl group, which could influence its pharmacological properties.

Uniqueness

The unique combination of benzodioxole, fluorophenyl, and piperidine moieties in “3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid” might confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUZSKXSWGSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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